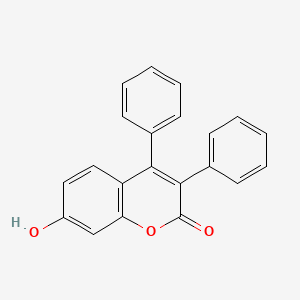
N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4OS and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide has been explored for its antimicrobial properties. In particular, studies have focused on synthesizing new heterocycles incorporating this moiety to evaluate their effectiveness as antimicrobial agents. The synthesized compounds have been tested and shown promising results against various microbial strains (Bondock et al., 2008).
Inhibitory Effects on Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR)
Research has investigated the structure-activity relationships of compounds, including N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, as inhibitors of PI3Kα and mTOR. These studies aim to understand the metabolic stability of these compounds and their potential as therapeutic agents (Stec et al., 2011).
Corrosion Inhibition
This compound has also been synthesized and evaluated for its properties as a corrosion inhibitor. Studies have been conducted to understand how these compounds interact with different materials and their efficiency in preventing corrosion, particularly in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Antitumor and Antioxidant Activities
Research into the antitumor and antioxidant activities of various N-substituted-2-amino-1,3,4-thiadiazoles, related to N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, has shown promising results. These studies are crucial for developing new cancer treatments and understanding the potential antioxidant properties of these compounds (Hamama et al., 2013).
Insecticidal Properties
Further research has been conducted to assess the insecticidal properties of heterocycles incorporating a thiadiazole moiety, which is structurally similar to N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide. These compounds have been tested against various insect species, such as the cotton leafworm, to evaluate their effectiveness as insecticides (Fadda et al., 2017).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)13-4-1-5-14(7-13)24-17-25-15(11-27-17)8-16(26)23-10-12-3-2-6-22-9-12/h1-7,9,11H,8,10H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGMFTZNOIYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)


![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)
![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)
![(7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2699488.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2699492.png)

![4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)